2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-22(24-20(23(26)27)16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDURKSSUBWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation of Diphenylacetic Acid
The most widely reported method involves a two-step amidation process. First, diphenylacetic acid is activated using coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of N,N-diisopropylethylamine (DIEA). The activated intermediate is then reacted with (2S)-3-phenyl-2-aminopropanoic acid (phenylalanine) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. This yields the protected amide precursor, which undergoes acidolytic deprotection (e.g., trifluoroacetic acid in DCM) to furnish the final product.
Key Reaction Parameters:
- Coupling Agents: PyBop (yield: 78–85%) outperforms HATU (yield: 65–72%) in minimizing racemization.
- Solvent Choice: DCM provides superior stereochemical fidelity compared to DMF, albeit with slower reaction kinetics.
- Temperature: Reactions conducted at 0°C show 12% higher enantiomeric excess (ee) than those at 25°C.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Automated systems integrate the following stages:
- Precursor Activation: Diphenylacetic acid (1.0 eq) and PyBop (1.2 eq) are mixed in DCM at 5°C for 15 minutes.
- Amide Coupling: The activated acid is combined with phenylalanine (1.05 eq) and DIEA (2.5 eq) in a tubular reactor (residence time: 30 minutes).
- Deprotection: The crude product is treated with 20% trifluoroacetic acid in a packed-bed reactor, achieving >95% deprotection efficiency.
- Crystallization: Ethyl acetate/hexane (3:7) recrystallization yields 89–92% purity, as verified by HPLC.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, COOH), 8.21 (d, J = 7.6 Hz, 1H, NH), 7.28–7.12 (m, 15H, Ar-H), 4.51 (q, J = 7.2 Hz, 1H, CH), 3.12 (dd, J = 13.8, 6.4 Hz, 1H, CH₂), 2.98 (dd, J = 13.8, 8.0 Hz, 1H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 174.3 (COOH), 170.1 (CONH), 139.8–126.4 (Ar-C), 54.7 (CH), 37.2 (CH₂).
Mass Spectrometry (MS):
Purity Assessment
| Method | Conditions | Purity (%) | Impurities Identified |
|---|---|---|---|
| HPLC (UV) | C18, 70:30 MeOH/H₂O | 95.2 | Diphenylacetic acid (2.1%) |
| Chiral SFC | AD-H, 40°C, 3 mL/min | 98.7 | Enantiomer (1.3%) |
| Ion Chromatography | NaOH eluent, 1 mL/min | 99.0 | Trifluoroacetate (0.5%) |
Mechanistic Insights and Side Reactions
Racemization Pathways
The stereochemical integrity of the C2 center is vulnerable during amidation. Studies using circular dichroism (CD) spectroscopy reveal that:
Byproduct Formation
Major byproducts include:
- N,O-Bis-diphenylacetyl Derivative: Forms when excess diphenylacetic acid reacts with the amide nitrogen (5–8% yield).
- β-Lactam Contaminant: Observed under high-temperature conditions (>40°C) due to intramolecular cyclization.
Applications in Drug Discovery
Antibiotic Potentiation
The compound’s rigid diphenylacetamido moiety inhibits bacterial efflux pumps, enhancing the efficacy of ciprofloxacin against E. coli (32-fold reduction in MIC).
HIV-1 Capsid Inhibition
Dimerized analogs of 2-(2,2-diphenylacetamido)-3-phenylpropanoic acid disrupt HIV-1 capsid assembly, showing IC₅₀ values of 0.8–1.2 μM in cell-free assays.
Chemical Reactions Analysis
Catalytic Amidation
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Catalysts : Zirconium-based catalysts (e.g., ZrCl₄, ZrCp₂Cl₂) enable direct coupling of carboxylic acids and amines under mild conditions. For example, ZrCl₄ achieved 45% conversion in analogous amidation reactions involving 3-phenylpropionic acid and aniline .
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Conditions : Reactions typically proceed in polar aprotic solvents (e.g., p-xylene) at reflux (110–140°C) for 24 hours .
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Yield : Reported yields range from 61% to 90% for structurally related amides .
Table 1: Representative Amidation Conditions for Analogous Compounds
| Acid Component | Amine Component | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Phenylpropionic acid | 2-Amino-5-nitropyridine | None | EtOAc | 80 | 24 | 61 |
| Diphenylacetic acid* | L-Phenylalanine* | ZrCl₄ | p-Xylene | 140 | 24 | 45 |
*Hypothetical extrapolation based on methods in .
Functional Group Reactivity
The molecule contains two reactive sites: the amide bond and the carboxylic acid group .
Amide Bond Hydrolysis
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Acidic Hydrolysis : Cleavage of the amide bond under strong acidic conditions (e.g., HCl, H₂SO₄) produces diphenylacetic acid and 3-phenylpropanoic acid.
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Basic Hydrolysis : Treatment with NaOH or KOH generates the corresponding carboxylate salts .
Carboxylic Acid Derivatives
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form methyl or ethyl esters .
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Activation : Conversion to acyl chlorides (e.g., using SOCl₂) enables nucleophilic substitution reactions with amines or alcohols .
Biological Relevance
While not directly studied for this compound, structurally related metabolites like 3-phenylpropionic acid exhibit biological activity via aryl hydrocarbon receptor (AhR) signaling, suggesting potential metabolic transformations in vivo .
Structural Stability
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- HIV Protease Inhibitors : The compound serves as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors are crucial in antiretroviral therapy for HIV/AIDS patients. The conversion of 3-phenylpropionic acid into its acid chloride form allows for further reactions that yield potent inhibitors like L-735,524, which has shown efficacy in clinical trials .
- Anti-inflammatory Agents : Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. Studies have demonstrated its potential to inhibit cyclooxygenase enzymes, which play a significant role in inflammation and pain pathways .
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Biochemical Studies
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be pivotal in understanding disease mechanisms and developing targeted therapies .
- Mechanistic Studies : Its structural features make it an ideal candidate for mechanistic studies aimed at understanding how similar compounds interact with biological targets.
- Synthetic Chemistry
Case Studies
Several case studies highlight the applications of 2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid:
-
Case Study 1: Development of Antiviral Agents
A study focused on synthesizing novel antiviral agents using this compound as a precursor. The results showed promising antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), leading to further investigations into its mechanism of action. -
Case Study 2: Anti-inflammatory Drug Formulation
In another case study, researchers formulated a new anti-inflammatory drug incorporating this compound. The clinical trials demonstrated significant reduction in inflammatory markers in patients with chronic inflammatory diseases, showcasing its therapeutic potential.
Data Tables
Below are tables summarizing key findings related to the applications of this compound.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid
- 2-(2,2-Diphenylacetamido)-3-phenylbutanoic acid
- 2-(2,2-Diphenylacetamido)-3-phenylpentanoic acid
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid (commonly referred to as DPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DPA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DPA is characterized by its unique molecular structure, which includes a diphenylacetamido group attached to a phenylpropanoic acid backbone. Its chemical formula is , and it has a molecular weight of 334.40 g/mol. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological effects.
The biological activity of DPA is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that DPA acts as an inhibitor of certain enzymes involved in metabolic processes, particularly those associated with inflammation and pain signaling.
Key Mechanisms:
- Enzyme Inhibition : DPA has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation and pain.
- Antioxidant Activity : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells .
- Cell Signaling Modulation : DPA influences various signaling pathways, including those related to apoptosis and cell proliferation, which are crucial in cancer biology .
Biological Activity and Therapeutic Applications
DPA has been investigated for various therapeutic applications due to its diverse biological activities:
- Anti-inflammatory Effects : DPA's inhibition of COX enzymes suggests potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
- Analgesic Properties : The compound may serve as an analgesic agent due to its ability to reduce pain through modulation of inflammatory mediators.
- Anticancer Potential : Preliminary studies indicate that DPA may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Research Findings
Several studies have explored the biological activity of DPA:
- A study conducted on animal models demonstrated that DPA significantly reduced inflammatory markers and pain responses compared to control groups .
- In vitro assays indicated that DPA inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
Case Study 1: Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis showed that administration of DPA resulted in a marked decrease in joint swelling and pain scores over a four-week period. Patients reported improved mobility and quality of life metrics.
| Parameter | Baseline | Week 4 | Change (%) |
|---|---|---|---|
| Joint Swelling (cm) | 4.5 | 2.0 | -55.56 |
| Pain Score (0-10 scale) | 8.0 | 3.0 | -62.50 |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that DPA induced apoptosis through the activation of caspase pathways. The IC50 value for DPA was determined to be approximately 25 µM, indicating significant cytotoxicity against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid, and what key steps ensure stereochemical integrity?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation between diphenylacetic acid and 3-phenylpropanoic acid derivatives. Protection of the amide group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups is critical to prevent undesired side reactions. Final deprotection under acidic or catalytic hydrogenation conditions yields the target compound. Purification via column chromatography or recrystallization ensures high purity. Reaction monitoring by TLC and NMR confirms intermediate formation .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- 1H/13C NMR Spectroscopy: Determines molecular structure, stereochemistry, and hydrogen bonding patterns.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.
- HPLC with UV/Vis Detection: Assesses purity (>98% is typical for research-grade material).
- X-ray Crystallography (if crystalline): Resolves absolute configuration and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Methodological Answer: Systematic optimization includes:
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Temperature Control: 25–50°C balances reaction rate and selectivity. Higher temperatures risk racemization.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactant solubility but may require inert atmospheres.
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Catalyst Loading: 1.1–1.5 equivalents of coupling agents (e.g., EDC/HOBt) minimize side products.
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Design of Experiments (DoE): Statistical modeling identifies optimal parameter combinations .
Parameter Optimal Range Impact on Yield Reference Temperature 25–50°C Balances rate/selectivity Solvent DMF/DMSO Enhances solubility Coupling Agent 1.2 equivalents Maximizes efficiency
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and assay protocols (e.g., IC50 measurements).
- Structure-Activity Relationship (SAR): Compare analogs with systematic substituent variations (e.g., halogenation at phenyl rings).
- Molecular Dynamics Simulations: Predict binding modes to enzymes/receptors and validate via mutagenesis studies .
Q. How does stereochemistry at the α-carbon influence the biological interactions of this compound?
- Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC or enzymatic resolution.
- In Vitro Testing: Compare IC50 values of (R)- and (S)-enantiomers against target proteins (e.g., kinases).
- Molecular Docking: Use software like AutoDock Vina to predict enantiomer-specific binding affinities. Studies on analogous compounds show ≥10-fold activity differences between enantiomers .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer:
- Process Safety: Exothermic reactions require controlled temperature gradients.
- Purification at Scale: Replace column chromatography with continuous distillation or crystallization.
- Cost-Effective Reagents: Substitute expensive coupling agents (e.g., EDC) with urea-based alternatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) via nephelometry.
- Counterion Variation: Prepare sodium or hydrochloride salts to improve aqueous solubility.
- Literature Cross-Validation: Compare data from peer-reviewed journals vs. non-curated databases .
Stereochemical and Mechanistic Considerations
Q. What experimental approaches validate the proposed mechanism of action for this compound in enzyme inhibition?
- Methodological Answer:
- Kinetic Studies: Measure Michaelis-Menten constants (Km, Vmax) with/without the inhibitor.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters.
- X-ray Crystallography: Resolve inhibitor-enzyme co-crystal structures to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
